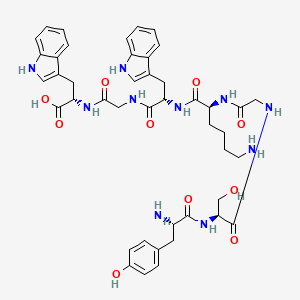![molecular formula C10H10IN3O3 B14256565 Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- CAS No. 218935-77-4](/img/structure/B14256565.png)
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-: is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with benzamide and iodoacetic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the aminocarbonyl group allows for coupling reactions with other amines or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein modifications due to its ability to form covalent bonds with amino acid residues.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- involves its ability to form covalent bonds with target molecules. The iodoacetyl group is highly reactive and can alkylate nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes the compound useful in the study of enzyme kinetics and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, N-(aminocarbonyl)-3-[(chloroacetyl)amino]-: Similar structure but with a chloroacetyl group instead of an iodoacetyl group.
Benzamide, N-(aminocarbonyl)-3-[(bromoacetyl)amino]-: Contains a bromoacetyl group, offering different reactivity compared to the iodoacetyl derivative.
Benzamide, N-(aminocarbonyl)-3-[(fluoroacetyl)amino]-: Features a fluoroacetyl group, which can influence the compound’s reactivity and biological activity.
Uniqueness
The uniqueness of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- lies in its iodoacetyl group, which imparts distinct reactivity and potential for covalent modification of biological molecules. This makes it particularly valuable in biochemical research and drug development.
Eigenschaften
CAS-Nummer |
218935-77-4 |
|---|---|
Molekularformel |
C10H10IN3O3 |
Molekulargewicht |
347.11 g/mol |
IUPAC-Name |
N-carbamoyl-3-[(2-iodoacetyl)amino]benzamide |
InChI |
InChI=1S/C10H10IN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17) |
InChI-Schlüssel |
MEDDJABHDBMTKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)CI)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)



![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)

![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)
